molecular formula C15H11N3O3 B5600620 N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide

Cat. No. B5600620
M. Wt: 281.27 g/mol
InChI Key: ASHPHEJJPNVKPG-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide is a compound that belongs to a broader class of organic chemicals characterized by their benzamide structure with nitro and cyanomethyl functional groups. These types of compounds are of significant interest due to their diverse chemical and physical properties, which lend themselves to various applications in chemical synthesis, material science, and potentially pharmacological activities.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves acylation reactions, catalytic hydrogenation, and sometimes specific substitutions to introduce nitro and cyanomethyl groups onto the benzamide backbone. For example, the synthesis of 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involves NMR, MS, IR, and X-ray diffraction methods for characterization (He et al., 2014). Another study on N-phenyl-2-nitrobenzamide, an acridone alkaloid precursor, provides insights into the hydrogen-bonded molecular structure, which could be relevant for understanding the structural aspects of this compound (Jackson et al., 2002).

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-10-9-11-5-7-12(8-6-11)17-15(19)13-3-1-2-4-14(13)18(20)21/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPHEJJPNVKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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